molecular formula C14H20BNO2 B14119627 4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid

4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid

Cat. No.: B14119627
M. Wt: 245.13 g/mol
InChI Key: AIZDRAXJTQCPAV-UHFFFAOYSA-N
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Description

4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid is a boronic acid derivative that features a piperidine ring substituted with an allyl group and a benzene ring attached to a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reductive amination of 1-allyl-2-piperidone.

    Attachment of the Benzene Ring: The benzene ring can be introduced via a nucleophilic substitution reaction.

    Introduction of the Boronic Acid Group: The boronic acid group can be introduced through a borylation reaction, often using a palladium-catalyzed process.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group.

    Reduction: Reduction reactions can occur at the piperidine ring or the benzene ring.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Oxidized derivatives of the allyl group.

    Reduction: Reduced forms of the piperidine or benzene rings.

    Substitution: Coupled products with various aryl or vinyl groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology

    Bioconjugation: Utilized in the conjugation of biomolecules for research purposes.

Medicine

    Drug Development: Investigated for potential therapeutic applications due to its unique structure.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid depends on its application. In catalysis, it acts as a ligand or catalyst, facilitating various chemical reactions. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative.

    4-(1-Allyl-piperidin-2-YL)-phenylboronic Acid: A closely related compound with a similar structure.

Uniqueness

4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid is unique due to the presence of both the piperidine ring and the boronic acid group, offering a combination of reactivity and functionality not found in simpler boronic acids.

Properties

Molecular Formula

C14H20BNO2

Molecular Weight

245.13 g/mol

IUPAC Name

[4-(1-prop-2-enylpiperidin-2-yl)phenyl]boronic acid

InChI

InChI=1S/C14H20BNO2/c1-2-10-16-11-4-3-5-14(16)12-6-8-13(9-7-12)15(17)18/h2,6-9,14,17-18H,1,3-5,10-11H2

InChI Key

AIZDRAXJTQCPAV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2CCCCN2CC=C)(O)O

Origin of Product

United States

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